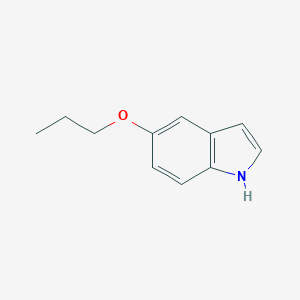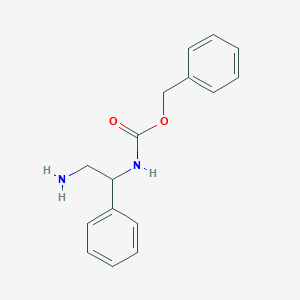
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile, also known as DMACI, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the protein kinase CK1, which is involved in various cellular processes such as cell division, DNA repair, and circadian rhythm regulation. In
Mécanisme D'action
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile acts as a potent and selective inhibitor of CK1 by binding to the ATP-binding pocket of the kinase domain. This leads to the inhibition of CK1 activity, which in turn affects downstream signaling pathways and cellular processes. 3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile has been shown to inhibit CK1 isoforms α, δ, and ε, which play important roles in various cellular processes.
Effets Biochimiques Et Physiologiques
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile has been shown to affect various cellular processes, including circadian rhythm regulation, DNA damage response, and cell division. Inhibition of CK1 by 3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile leads to changes in the phosphorylation status of various substrates, which affects downstream signaling pathways. 3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile has also been shown to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile has several advantages as a tool for scientific research, including its potency and selectivity for CK1, as well as its ability to inhibit multiple CK1 isoforms. However, 3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile also has limitations, including its potential toxicity and off-target effects. Careful dose-response studies and controls are necessary to ensure the specificity of 3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile's effects.
Orientations Futures
There are several future directions for research on 3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile. One area of interest is the development of 3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile derivatives with improved potency and selectivity for CK1. Another area of interest is the investigation of the role of CK1 in other diseases, such as diabetes and cardiovascular disease. Finally, 3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile could be used as a tool for investigating the role of CK1 in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile can be synthesized through a multi-step process starting with the reaction of 4-bromo-1,1-cyclohexadiene with dimethylamine, followed by reduction with lithium aluminum hydride and subsequent reaction with 5-cyanoindole. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile has been extensively used in scientific research as a tool for studying the role of CK1 in various cellular processes. It has been shown to inhibit CK1 activity in vitro and in vivo, leading to a range of cellular effects. 3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile has been used to investigate the role of CK1 in circadian rhythm regulation, DNA damage response, and cell division. It has also been used as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
173906-55-3 |
|---|---|
Nom du produit |
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile |
Formule moléculaire |
C17H19N3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
3-[4-(dimethylamino)cyclohexen-1-yl]-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C17H19N3/c1-20(2)14-6-4-13(5-7-14)16-11-19-17-8-3-12(10-18)9-15(16)17/h3-4,8-9,11,14,19H,5-7H2,1-2H3 |
Clé InChI |
RSNYUBDIPFPZKJ-UHFFFAOYSA-N |
SMILES |
CN(C)C1CCC(=CC1)C2=CNC3=C2C=C(C=C3)C#N |
SMILES canonique |
CN(C)C1CCC(=CC1)C2=CNC3=C2C=C(C=C3)C#N |
Synonymes |
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)
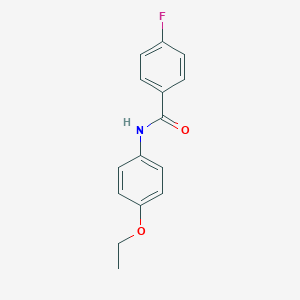
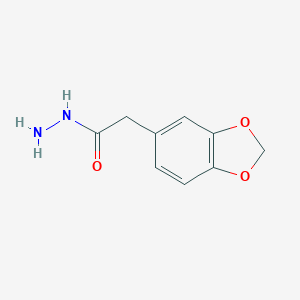
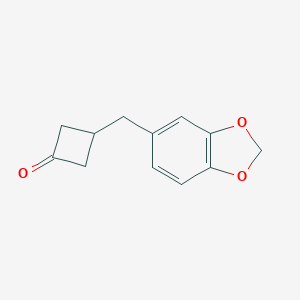
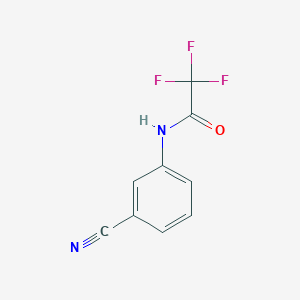
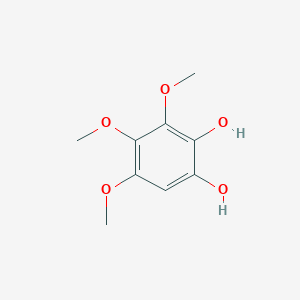
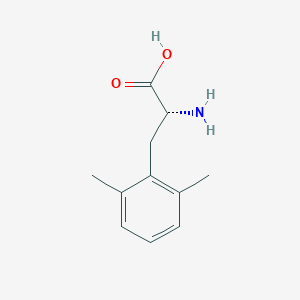
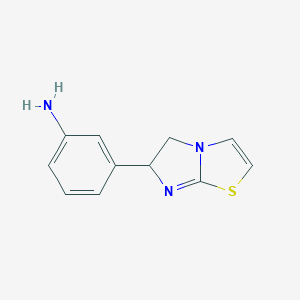
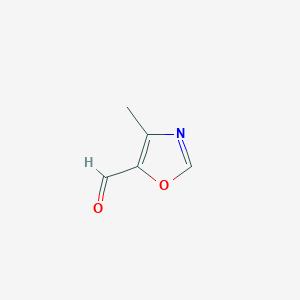
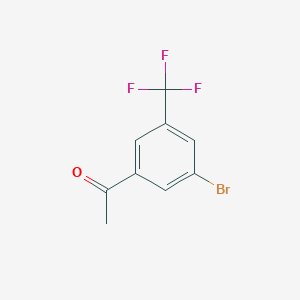

![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine](/img/structure/B185853.png)
